molecular formula C9H13BrO2 B2962898 2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone CAS No. 2413885-17-1

2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone

Cat. No.: B2962898
CAS No.: 2413885-17-1
M. Wt: 233.105
InChI Key: CSFCJIRQSNREJP-OTSSQURYSA-N
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Description

2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone typically involves the reaction of a suitable spirocyclic precursor with a brominating agent. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium is frequently employed.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic reactions, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone: Unique due to its spirocyclic structure and bromine atom.

    2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanol: Similar structure but with an alcohol functional group instead of a ketone.

    2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)acetone: Similar structure but with an acetone functional group.

Uniqueness

The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO2/c10-6-8(11)7-4-9(5-7)2-1-3-12-9/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFCJIRQSNREJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C2)C(=O)CBr)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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